molecular formula C11H13ClF3NO B1459164 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride CAS No. 1423025-16-4

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride

Cat. No.: B1459164
CAS No.: 1423025-16-4
M. Wt: 267.67 g/mol
InChI Key: DSONPSIMFZXZMP-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information available indicates that “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride” and similar compounds are promising. The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound can bind to proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular processes are essential for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to changes in their activity or function. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding how the compound exerts its effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered metabolic activity. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it may be metabolized by specific enzymes, leading to the formation of different metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for evaluating its potential effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can affect its activity and function. Understanding the transport and distribution of this compound is crucial for evaluating its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins. Understanding the subcellular localization of this compound is essential for evaluating its potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or other substituents on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce halogen atoms or other functional groups onto the phenyl ring.

Mechanism of Action

The mechanism by which 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
  • 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
  • 3-(Trifluoromethyl)phenylpiperazine

Uniqueness: 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical properties and biological activities. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSONPSIMFZXZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.